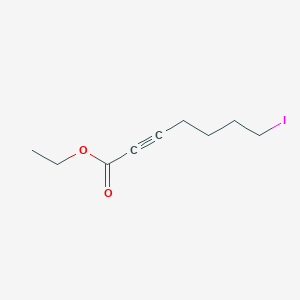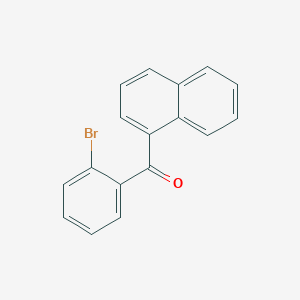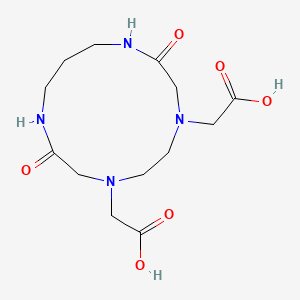
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is a macrocyclic compound known for its complexing abilities. This compound is part of a class of chemicals that can form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of a linear tetraamine with a diacid chloride, followed by cyclization to form the macrocyclic structure. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions depending on the metal ion it is complexed with.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Depending on the metal ion used, the major products are stable metal complexes.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Oxidized or Reduced Forms: Products of redox reactions involving the metal complexes.
科学的研究の応用
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its ability to form stable complexes with gadolinium.
Industry: Applied in catalysis and materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- primarily involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, stabilizing them and altering their reactivity. This complexation can affect various molecular targets and pathways, depending on the specific metal ion involved.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar complexing abilities.
1,4,7,10-Tetraazacyclotridecane: A simpler macrocyclic compound without the diacetic acid groups.
Uniqueness
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is unique due to its specific structure that includes both the macrocyclic ring and the diacetic acid groups. This combination allows it to form highly stable complexes with a wide range of metal ions, making it more versatile compared to similar compounds.
特性
CAS番号 |
93031-56-2 |
|---|---|
分子式 |
C13H22N4O6 |
分子量 |
330.34 g/mol |
IUPAC名 |
2-[7-(carboxymethyl)-2,9-dioxo-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C13H22N4O6/c18-10-6-16(8-12(20)21)4-5-17(9-13(22)23)7-11(19)15-3-1-2-14-10/h1-9H2,(H,14,18)(H,15,19)(H,20,21)(H,22,23) |
InChIキー |
NQLBTTOFDNJVPS-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)CN(CCN(CC(=O)NC1)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


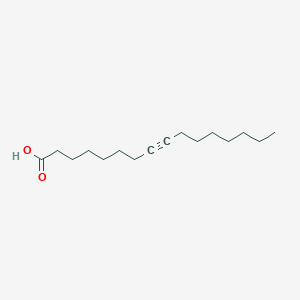
silane](/img/structure/B14350178.png)
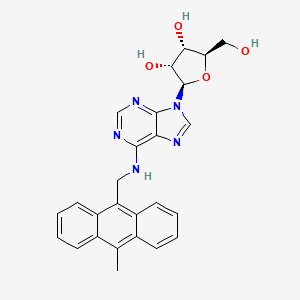
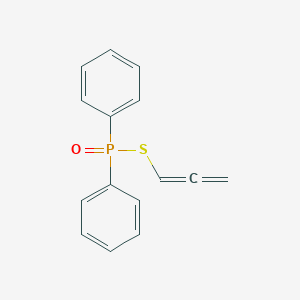
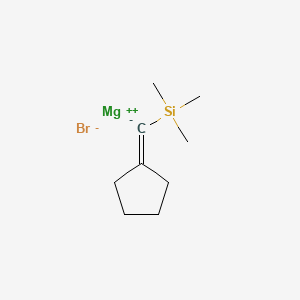
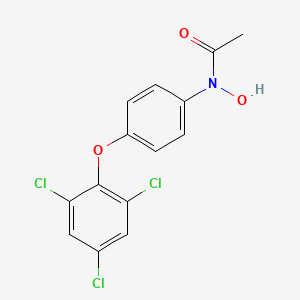
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

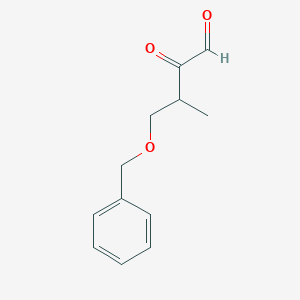
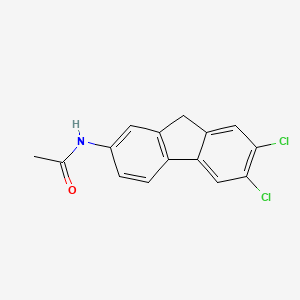
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
